molecular formula C18H18BrNO3 B2785461 6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide CAS No. 823827-76-5

6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide

Cat. No. B2785461
CAS RN: 823827-76-5
M. Wt: 376.25
InChI Key: UDHPMJUYAMZLJY-UHFFFAOYSA-N
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Description

The compound “6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide” appears to contain several functional groups. It has a bromine atom attached, indicating it’s a brominated compound. It also seems to contain a cyclohexene, a carboxamide group, and a chromene structure. These functional groups could potentially give this compound various chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a cyclohexene ring and a chromene structure would give the molecule a certain degree of rigidity . The bromine atom could potentially be involved in halogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom could potentially be replaced in a substitution reaction. The double bond in the cyclohexene ring could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point .

Advantages and Limitations for Lab Experiments

One of the advantages of 6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide is its specificity for the TBK1/IKKε kinase, which makes it a valuable tool for studying the role of this kinase in innate immune responses. This compound has also been shown to have antiviral and anticancer activity, which makes it a valuable tool for studying the mechanisms of viral infection and cancer growth. One of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in lab experiments.

Future Directions

There are several future directions for the study of 6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide. One direction is the development of more specific inhibitors of the TBK1/IKKε kinase, which could have potential therapeutic applications in various diseases. Another direction is the study of the immunomodulatory effects of this compound and its potential applications in the treatment of autoimmune disorders. Finally, the study of the potential toxicity of this compound and its effects on normal cells could also be a future direction for research.

Synthesis Methods

The synthesis of 6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide involves several steps. The first step involves the reaction of 3-bromo-4-hydroxybenzaldehyde with cyclohexanone to form 3-bromo-4-(cyclohex-1-en-1-yl)phenol. The second step involves the reaction of the product obtained from the first step with ethyl 2-oxo-2-(phenylamino)acetate to form this compound, which is this compound.

Scientific Research Applications

6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antiviral activity against several viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. This compound has also been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has been shown to have immunomodulatory effects and has potential applications in the treatment of autoimmune disorders.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As a brominated compound, it could potentially be hazardous if ingested or inhaled .

properties

IUPAC Name

6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c19-14-6-7-16-13(10-14)11-15(18(22)23-16)17(21)20-9-8-12-4-2-1-3-5-12/h4,6-7,10-11H,1-3,5,8-9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHPMJUYAMZLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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